

biosynthesis and chemical structure of Rapamycin

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An In-depth Technical Guide on the Biosynthesis and Chemical Structure of Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a 31-membered macrolide natural product first discovered as an antifungal agent produced by the soil bacterium *Streptomyces hygroscopicus* from a sample obtained on Easter Island (Rapa Nui).^{[1][2]} Its potent immunosuppressive and anti-proliferative properties were later uncovered, leading to its clinical use in preventing organ transplant rejection and in cancer therapy.^[3] Rapamycin and its analogs (rapalogs) function by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.^{[1][4]} The complex molecular architecture and fascinating biosynthetic machinery of rapamycin have made it a subject of extensive research, offering opportunities for the generation of novel analogs through metabolic engineering and synthetic biology.^{[2][3]} This guide provides a detailed technical overview of the chemical structure of rapamycin and the intricate enzymatic pathway responsible for its assembly.

Chapter 1: Chemical Structure of Rapamycin

Rapamycin possesses a complex macrocyclic structure characterized by a 31-membered ring containing a triene moiety, multiple stereocenters, and a distinctive L-pipecolic acid (a cyclic

imino acid) incorporated into its backbone via an amide bond.[\[5\]](#)[\[6\]](#) The structure is heavily functionalized with hydroxyl, ketone, and methoxy groups, which are critical for its biological activity, particularly its interaction with FKBP12 and the mTOR kinase domain.[\[7\]](#)

The chemical properties of rapamycin are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	[8] [9]
Molecular Weight	914.18 g/mol	[8]
CAS Number	53123-88-9	[1] [8]
Appearance	White solid crystal	[1]
Melting Point	183-185 °C	[1]
Solubility	Soluble in methanol, ethanol, acetone, chloroform; very slightly soluble in water.	[1]
Key Structural Features	31-membered macrolide lactone, conjugated triene system, L-pipecolate moiety.	[1] [5]

The pipecolate region of the molecule is particularly important as it is involved in the binding of rapamycin to FKBP12, a prerequisite for the inhibition of mTOR.[\[10\]](#)

Chapter 2: Biosynthesis of Rapamycin

The biosynthesis of rapamycin is a complex process orchestrated by a large gene cluster in *Streptomyces hygroscopicus*.[\[11\]](#)[\[12\]](#) The pathway is a hybrid system, employing a Type I modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) to assemble the core structure.[\[3\]](#)[\[13\]](#) The entire process can be divided into four major stages: starter unit biosynthesis, polyketide chain elongation, pipecolate incorporation and cyclization, and post-PKS tailoring modifications.

The Rapamycin Biosynthetic Gene Cluster

The rapamycin biosynthetic gene cluster spans over 107.3 kbp and contains the genes for the core PKS and NRPS machinery, as well as enzymes for precursor supply, post-synthesis modifications, regulation, and export.[11][12] The core assembly line is encoded by three exceptionally large PKS genes (rapA, rapB, rapC) and one NRPS gene (rapP).[14]

- **PKS Genes (rapA, rapB, rapC):** These three genes encode a total of 14 modules, which are responsible for the iterative addition and modification of two-carbon units to build the polyketide backbone.[11][12] This represents one of the most complex multienzyme systems identified.[11]
- **NRPS Gene (rapP):** This gene encodes the pipecolate-incorporating enzyme, which adds the L-pipecolate moiety to the completed polyketide chain and catalyzes the final ring closure to form the macrolactone.[13][14]
- **Precursor Supply Genes (rapL, rapK):** The cluster contains rapL, which encodes a lysine cyclodeaminase to produce L-pipecolate from L-lysine, and rapK, involved in generating the DHHC starter unit.[10][14][15]
- **Tailoring Enzyme Genes (rapI, rapJ, rapM, rapN, rapO, rapQ):** These genes encode enzymes such as cytochrome P450 monooxygenases and methyltransferases that perform final chemical modifications on the macrocycle.[14][16]

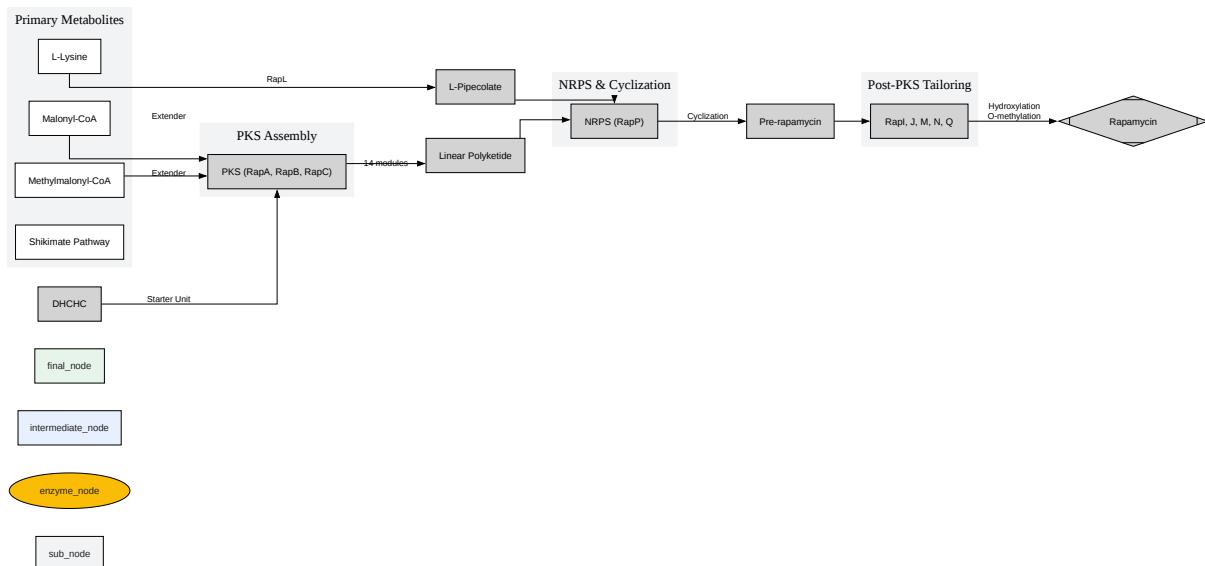
The Biosynthetic Pathway

1. **Starter Unit Formation:** The assembly of rapamycin is initiated by the starter unit 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHHC), which is derived from the shikimate pathway.[3][16]

2. **Polyketide Chain Elongation:** The DHHC starter unit is loaded onto the PKS machinery. The three multienzyme PKSs—RapA, RapB, and RapC—catalyze 14 successive rounds of chain elongation.[11][17] In each module, an acyltransferase (AT) domain selects either a malonyl-CoA or methylmalonyl-CoA extender unit, which is then condensed onto the growing polyketide chain. Further modifications within each module, such as ketoreduction (KR), dehydration (DH), and enoylreduction (ER), determine the final chemical structure of the backbone.

3. Pipecolate Incorporation and Cyclization: The fully elongated and processed polyketide chain is transferred to the NRPS enzyme, RapP.[13] Concurrently, the L-pipecolate precursor is synthesized from L-lysine by the enzyme L-lysine cyclodeaminase (RapL).[6][10][14] The RapP enzyme, a four-domain NRPS, activates L-pipecolate and catalyzes the formation of an amide bond with the polyketide chain, followed by cyclization to release the initial macrolide product, pre-rapamycin.[2][13]

4. Post-PKS Tailoring: The pre-rapamycin intermediate is not the final active compound. It undergoes a series of crucial enzymatic modifications, including hydroxylations and O-methylations, to yield rapamycin.[2][3] These reactions are catalyzed by tailoring enzymes encoded within the gene cluster, including two cytochrome P450 monooxygenases (RapJ and RapN) and three S-adenosyl methionine (SAM)-dependent O-methyltransferases (RapI, RapM, and RapQ).[7][14][18]



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Caption: The biosynthetic pathway of rapamycin, from primary metabolites to the final product.

Chapter 3: Quantitative Analysis of Rapamycin Biosynthesis

Efforts to improve rapamycin production and to generate novel analogs have yielded significant quantitative data. This includes fermentation titers, enzyme kinetics, and the biological activity of new derivatives.

Table 1: Production Titers of Rapamycin and Analogs

Strain / Condition	Product(s)	Titer / Yield	Reference
S. hygroscopicus (Precursor-Directed Biosynthesis)	20-thiarapamycin	~100 mg/L	[7]
S. hygroscopicus (Precursor-Directed Biosynthesis)	15-deoxo-19-sulfoxyrapamycin	~10 mg/L	[7]
S. hygroscopicus (Optimized Fermentation Medium)	Rapamycin	320.89 mg/L	[19]
S. hygroscopicus (Bioreactor Fermentation)	Rapamycin	1,316 mg/L	[20]
S. hygroscopicus (Shake Flask)	Rapamycin	539 mg/L	[20]

Table 2: Binding Affinity of Rapamycin Analogs to FKBP12

Compound	IC ₅₀ (nM)	Reference
Rapamycin (Control)	1.6	[7]
20-thiaraPamycin	53.6	[7]
15-deoxo-19-sulfoxyrapamycin	800	[7]

Table 3: Kinetic Parameters for Rapamycin Production by *S. hygroscopicus*

Kinetic Model	Parameter	Value	Reference
Andrew's Model	Maximum specific growth rate (μ_{max})	0.008 h ⁻¹	[20]
Andrew's Model	Saturation constant (K _s)	2.835 g/L	[20]
Andrew's Model	Inhibition constant (K _i)	0.0738 g/L	[20]
Andrew's Model	Growth yield coefficient (Y _{X/S})	0.1708 g/g	[20]

Chapter 4: Key Experimental Protocols

The study of rapamycin biosynthesis and the generation of new analogs rely on several key molecular biology and biotechnology techniques.

Protocol 1: Targeted Gene Deletion in *Streptomyces* via Intergeneric Conjugation

This protocol is fundamental for functional genomics, allowing researchers to determine the role of specific genes in the biosynthetic pathway.[15]

Methodology:

- Construct Design: A "knockout" plasmid is constructed in *E. coli*. This plasmid contains two regions of homology (typically ~1.5-2 kb each) flanking the target gene in the *Streptomyces*

chromosome. Between these homology arms, a selectable marker (e.g., an antibiotic resistance cassette) is placed. The plasmid is typically a temperature-sensitive replicon for Streptomyces and carries an origin of transfer (oriT) for conjugation.

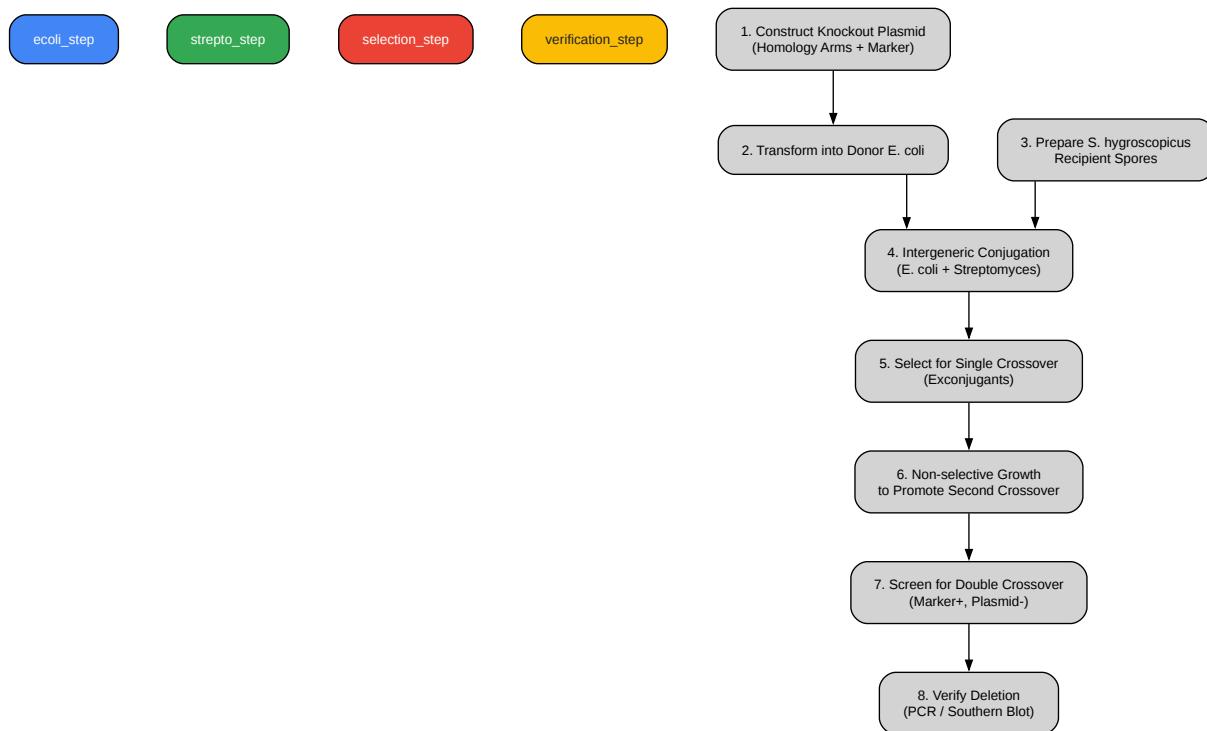
- **Donor Strain Preparation:** The final knockout plasmid is transformed into a methylation-deficient *E. coli* donor strain (e.g., ET12567/pUZ8002). This strain is grown to mid-log phase in LB medium with appropriate antibiotics.
- **Recipient Strain Preparation:** *Streptomyces hygroscopicus* spores are harvested and germinated in a suitable liquid medium (e.g., TSB) for several hours at 30°C.
- **Conjugation:** The donor *E. coli* cells are washed to remove antibiotics and mixed with the germinated *Streptomyces* spores. The mixture is plated onto a conjugation medium (e.g., SFM agar) and incubated for 16-20 hours.[\[21\]](#)
- **Selection of Exconjugants (Single Crossover):** The plates are overlaid with an antibiotic (e.g., nalidixic acid) to select against the *E. coli* donor and an antibiotic corresponding to the plasmid marker to select for *Streptomyces* cells that have received the plasmid. Incubation continues until colonies appear. These colonies represent single-crossover homologous recombination events where the entire plasmid has integrated into the chromosome.
- **Selection for Double Crossover:** Single-crossover colonies are grown non-selectively (without the plasmid's antibiotic) to encourage a second recombination event. The culture is then plated, and colonies are screened for the desired phenotype: resistance to the cassette's antibiotic but sensitivity to the plasmid's antibiotic. This indicates the plasmid has been excised, leaving the deleted, resistance-marked allele on the chromosome.
- **Verification:** The gene deletion in putative double-crossover mutants is confirmed by PCR using primers that flank the deleted region and by Southern blot analysis.

Protocol 2: Precursor-Directed Biosynthesis of Rapamycin Analogs

This technique enables the production of novel rapalogs by feeding synthetic analogs of natural precursors to the fermentation culture.[\[7\]](#)[\[10\]](#)

Methodology:

- Strain and Culture Conditions: A rapamycin-producing strain of *S. hygroscopicus* is grown in a fermentation medium optimized for rapamycin production.
- Inhibitor Addition (Optional but Recommended): To enhance the incorporation of the synthetic precursor analog, an inhibitor of the natural precursor's biosynthesis can be added. For example, when feeding pipecolic acid analogs, (\pm)-nipecotic acid can be added to the culture to inhibit RapL, the lysine cyclodeaminase, thereby reducing the endogenous pool of L-pipecolate.^{[7][10]}
- Precursor Feeding: The synthetic precursor analog (e.g., a derivative of pipecolic acid like 1,4-thiazane-(3S)-carboxylic acid) is added to the fermentation broth. The timing of addition and concentration are critical parameters that must be optimized. Typically, feeding is done in pulses starting after the initial growth phase.
- Fermentation: The fermentation is continued for several days under controlled conditions (temperature, pH, aeration).
- Extraction and Purification: At the end of the fermentation, the mycelium and broth are separated. The products are extracted from the mycelium using an organic solvent (e.g., acetone or ethyl acetate). The crude extract is then subjected to chromatographic purification (e.g., silica gel chromatography followed by preparative HPLC) to isolate the novel rapamycin analog.
- Structure Elucidation: The chemical structure of the purified analog is determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.



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Caption: Experimental workflow for targeted gene deletion in Streptomyces.

Protocol 3: In Vitro Assay of RapM, a 16-O-Methyltransferase

This protocol allows for the biochemical characterization of a tailoring enzyme from the rapamycin pathway, confirming its function and substrate specificity.[\[18\]](#)

Methodology:

- **Enzyme Expression and Purification:** The gene for the enzyme of interest (e.g., *rapM*) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His₆-tag). The protein is overexpressed in *E. coli* BL21(DE3) and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
- **Substrate Preparation:** The desmethylated rapamycin precursor substrate (e.g., a rapalog lacking the C16 methyl group) is synthesized or isolated from a mutant strain. The co-factor, S-adenosyl methionine (AdoMet), is obtained commercially.
- **Enzyme Reaction:** The assay is performed in a buffered solution (e.g., 20 mM phosphate buffer, pH 7.4). A typical reaction mixture contains:
 - Purified RapM enzyme (e.g., 10 μM)
 - Rapalog substrate (e.g., 0.22 mM)
 - AdoMet co-factor (e.g., 1 mM)
 - DTT (e.g., 1 mM) and MgCl₂ (e.g., 3 mM)
- **Incubation and Quenching:** The reaction mixture is incubated at 30°C with agitation. Aliquots are taken at various time points (e.g., 0, 30, 60 minutes) and the reaction is quenched by adding an equal volume of a cold organic solvent like methanol or acetonitrile.
- **Analysis:** The quenched samples are clarified by centrifugation. The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the consumption of the substrate and the formation of the methylated product. The identity of the product is confirmed by liquid chromatography-mass spectrometry (LC-MS).

- Kinetic Analysis: To determine kinetic parameters (K_m , k_{cat}), the assay is repeated with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentration and fitted to the Michaelis-Menten equation.

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